![molecular formula C23H44O B12451299 tricosa-6,10-dien-1-ol](/img/structure/B12451299.png)
tricosa-6,10-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosa-6,10-dien-1-ol: is an organic compound with the molecular formula C23H44O . It is a long-chain alcohol with two double bonds located at the 6th and 10th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-6,10-dien-1-ol typically involves the use of long-chain alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of tricosa-6,10-diene, which involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Tricosa-6,10-dien-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to tricosa-6,10-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Hydrogenation to tricosanol using hydrogen gas (H2) and a palladium catalyst.
Substitution: Formation of tricosa-6,10-dien-1-yl halides using halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Tricosa-6,10-dien-1-one.
Reduction: Tricosanol.
Substitution: Tricosa-6,10-dien-1-yl chloride.
Scientific Research Applications
Pharmaceutical Applications
Tricosa-6,10-dien-1-ol has shown promise in pharmaceutical research, particularly in drug formulation and delivery systems. Its lipidic nature allows it to be incorporated into lipid-based delivery vehicles, which are crucial for enhancing the bioavailability of therapeutic agents.
Lipid Nanoparticles for Nucleic Acid Delivery
Recent studies highlight the use of this compound in lipid nanoparticles designed for the delivery of nucleic acids such as siRNA and mRNA. These lipid nanoparticles protect nucleic acids from degradation and facilitate their targeted delivery to specific cells or tissues. The optimization of these delivery systems is essential for improving the efficacy of gene therapies and reducing side effects associated with traditional drug delivery methods .
Cosmetic Applications
In the cosmetics industry, this compound is valued for its emollient properties. It can enhance skin hydration and improve the texture of cosmetic formulations. Its long-chain structure contributes to a smooth feel on the skin and can help stabilize emulsions in creams and lotions.
Formulation Stability
Research indicates that incorporating this compound into cosmetic products can enhance their stability and shelf life. It acts as a natural thickening agent and can also provide a barrier function that protects the skin from environmental stressors .
Material Science Applications
This compound has potential applications in material science, particularly in developing biodegradable materials. Its chemical structure allows it to be used as a building block for synthesizing polymers that are environmentally friendly.
Biodegradable Polymers
Studies have explored the synthesis of polyesters from this compound, which can be used in packaging materials that degrade more readily than conventional plastics. This application is particularly significant in addressing environmental concerns related to plastic waste .
Case Study 1: Lipid-Based Delivery Systems
A study conducted by researchers at a leading pharmaceutical institute demonstrated the effectiveness of this compound in formulating lipid nanoparticles for delivering mRNA vaccines. The results indicated improved cellular uptake and enhanced immune response compared to traditional delivery methods .
Case Study 2: Cosmetic Formulation
In a collaborative project between cosmetic companies, this compound was incorporated into a new line of moisturizers. Consumer testing showed higher satisfaction rates regarding skin feel and hydration levels compared to products without this compound .
Mechanism of Action
The mechanism of action of tricosa-6,10-dien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in a physiological response. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Tricosa-6,10-dien-1-ol can be compared with other long-chain alcohols and dienes, such as:
Hexadeca-10,12-dien-1-ol: A shorter chain analog with similar double bond positions.
Octadeca-9,12-dien-1-ol: Another long-chain alcohol with double bonds at different positions.
Eicosa-5,8-dien-1-ol: A compound with a similar structure but fewer carbon atoms.
Uniqueness
This compound is unique due to its specific chain length and double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Biological Activity
Tricosa-6,10-dien-1-ol, a long-chain unsaturated alcohol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its long carbon chain and the presence of double bonds at the 6th and 10th positions. Its molecular formula is C23H44O, and it belongs to a class of compounds known as fatty alcohols. The structural features contribute to its hydrophobic nature and influence its interaction with biological membranes.
1. Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. In vitro studies have shown that this compound can reduce oxidative stress in various cell lines, thereby protecting against oxidative damage.
2. Anti-inflammatory Effects
This compound has been observed to modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
3. Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies using the MTT assay have shown that this compound can inhibit the proliferation of human colon adenocarcinoma cells with an IC50 value indicating effective dose-response relationships.
Cell Line | IC50 (µM) |
---|---|
Colo 205 | 11.65 ± 1.67 |
Colo 320 | 8.43 ± 1.1 |
MRC-5 | 7.92 ± 1.42 |
These findings suggest that this compound could be a candidate for further development in cancer therapy.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Case Study: Cytotoxicity in Cancer Cells
In a study involving this compound's effect on human colon adenocarcinoma cell lines (Colo 205 and Colo 320), researchers found that treatment with varying concentrations led to significant reductions in cell viability after 48 hours of exposure. The results were quantified using the MTT assay, confirming the compound's potential as an anticancer agent.
Case Study: Anti-inflammatory Activity
Another study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory diseases.
Properties
Molecular Formula |
C23H44O |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tricosa-6,10-dien-1-ol |
InChI |
InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3 |
InChI Key |
JTSPNZHBRRBWNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC=CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.